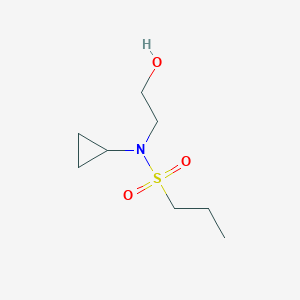
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide
Overview
Description
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a sulfonic acid group attached to a propane backbone, with a cyclopropyl group and a hydroxy-ethyl amide moiety. Its distinct molecular configuration makes it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the hydroxy-ethyl amide. One common method involves the reaction of cyclopropylamine with 2-chloroethanol to form cyclopropyl-(2-hydroxy-ethyl)-amine. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonate esters or sulfonic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Ether derivatives or substituted amides.
Scientific Research Applications
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, while the cyclopropyl and hydroxy-ethyl amide groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide: Unique due to its combination of sulfonic acid, cyclopropyl, and hydroxy-ethyl amide groups.
3-[4-(2-Hydroxyethyl)-1-piperazinyl]-propanesulfonic acid: Known for its buffering capacity in biological systems.
4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid: Another buffering agent with similar structural features.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular targeting and modulation.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-2-7-13(11,12)9(5-6-10)8-3-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
YOSCZSZOKWZLSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N(CCO)C1CC1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















